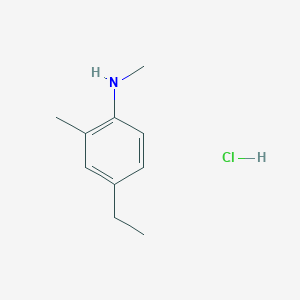![molecular formula C12H16N4O4 B12074339 2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)
2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-[1-(4-Nitroanilino)-1-oxopropan-2-yl]propanamid ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die eine Aminogruppe, einen Nitroanilin-Rest und ein Propanamid-Rückgrat umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-N-[1-(4-Nitroanilino)-1-oxopropan-2-yl]propanamid erfolgt in der Regel in einem mehrstufigen Verfahren:
Amidierung: Die Bildung der Amidbindung durch die Reaktion eines Amins mit einem Carbonsäurederivat.
Kupplungsreaktion: Der letzte Schritt umfasst die Kupplung des Nitroanilinderivats mit dem Propanamid-Rest unter kontrollierten Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Verwendung von Katalysatoren, die Temperaturkontrolle und Reinigungstechniken wie Umkristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Amino-N-[1-(4-Nitroanilino)-1-oxopropan-2-yl]propanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.
Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, die zur Bildung neuer Verbindungen führen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Katalysatoren: Wie Palladium auf Kohlenstoff für Hydrierungsreaktionen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Reduktion der Nitrogruppe Anilinderivate ergeben, während Substitutionsreaktionen zu einer Vielzahl von funktionalisierten Verbindungen führen können.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-[1-(4-Nitroanilino)-1-oxopropan-2-yl]propanamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es kann als Baustein für die Synthese pharmazeutischer Verbindungen verwendet werden.
Materialwissenschaften: Seine einzigartige Struktur macht es für die Entwicklung neuartiger Materialien mit spezifischen Eigenschaften geeignet.
Biologische Studien: Es kann aufgrund seiner funktionellen Gruppen in der Untersuchung von Enzyminteraktionen und Proteinbindungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-Amino-N-[1-(4-Nitroanilino)-1-oxopropan-2-yl]propanamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Nitro- und Aminogruppen können Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit biologischen Molekülen eingehen und so ihre Aktivität und Funktion beeinflussen.
Wirkmechanismus
The mechanism of action of 2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The nitro and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Amino-N-[1-(4-Aminophenyl)-1-oxopropan-2-yl]propanamid
- 2-Amino-N-[1-(4-Nitrophenyl)-1-oxopropan-2-yl]propanamid
Einzigartigkeit
Das Vorhandensein sowohl von Nitro- als auch von Aminogruppen in 2-Amino-N-[1-(4-Nitroanilino)-1-oxopropan-2-yl]propanamid verleiht ihm eine einzigartige Reaktivität und Interaktionsfähigkeit im Vergleich zu ähnlichen Verbindungen. Diese duale Funktionalität ermöglicht eine breitere Palette von Anwendungen und chemischen Transformationen.
Eigenschaften
IUPAC Name |
2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJXYQXDZRCZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12074271.png)
![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)
![5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12074283.png)
![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)
![2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12074290.png)


![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12074322.png)

![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)

